2-naphthyl(2,4,6-trinitrophenyl)amine
Description
Contextualization of Nitroaromatic Amines in Contemporary Chemical Science
Nitroaromatic compounds are a cornerstone of the chemical industry, primarily serving as precursors for the synthesis of aromatic amines through the reduction of the nitro group. nih.govresearchgate.net This transformation is one of the most utilized catalytic processes in the fine and bulk chemical industries. researchgate.net Aromatic amines are vital intermediates for a vast array of products, including dyes, polymers, agrochemicals, and pharmaceuticals. nih.govresearchgate.net
The synthesis of functionalized aromatic amines often requires highly selective and efficient reduction methods that can tolerate a diverse array of other functional groups within the molecule. researchgate.netacs.org The development of such chemoselective reduction methodologies remains an active area of research, with a focus on creating more sustainable and environmentally friendly catalytic systems using non-noble metals like nickel, iron, and cobalt. researchgate.netmdpi.comresearchgate.net The strong electron-withdrawing nature of the nitro group also makes nitroaromatic compounds key substrates in studies of nucleophilic aromatic substitution and charge-transfer complex formation. nih.govresearchgate.net
Significance of the Naphthyl and 2,4,6-Trinitrophenyl Moieties in Organic Synthesis and Materials Design
The two core components of the title compound each bring a rich history of application and research significance.
Naphthyl Moiety: The naphthalene (B1677914) scaffold is a versatile and extensively explored aromatic system. nih.gov It serves as a fundamental building block in drug discovery, with numerous naphthalene-based molecules approved as therapeutics for a wide range of conditions. nih.govresearchgate.net Beyond its medicinal applications, the fused-ring structure of naphthalene makes it an interesting component for the synthesis of organic materials with specific optical and electronic properties. researchgate.netnih.gov Its incorporation into larger molecules can influence fluorescence, conductivity, and molecular stacking, which are critical parameters in the design of organic electronics and sensors. nih.gov
2,4,6-Trinitrophenyl (TNP) Moiety: The 2,4,6-trinitrophenyl group, or picryl group, is distinguished by the presence of three powerful electron-withdrawing nitro groups attached to a benzene (B151609) ring. ebi.ac.uk This arrangement makes the aromatic ring highly electron-deficient. This property is exploited in several areas:
Charge-Transfer Complexes: The TNP group is a strong electron acceptor, readily forming charge-transfer (CT) complexes with electron-donating molecules. nih.gov The study of these complexes is crucial for designing materials with conducting or semiconducting properties.
Reaction Mechanisms: The picryl group is an excellent leaving group in nucleophilic aromatic substitution reactions. This has led to its use in kinetic studies to probe reaction mechanisms, such as the aminolysis of esters and carbonates. nih.gov
Energetic Materials: The high nitrogen and oxygen content, combined with the trinitrobenzene framework, makes the TNP moiety a key component in the synthesis of high-performance energetic materials. nih.govnih.gov
Research Trajectories and Academic Relevance of 2-naphthyl(2,4,6-trinitrophenyl)amine
Research on this compound, also known as N-(2,4,6-trinitrophenyl)naphthalen-2-amine, has primarily focused on its synthesis and biological evaluation. lookchem.comiaea.org The most common synthetic route involves the nucleophilic aromatic substitution reaction between 2-naphthylamine (B18577) (also known as naphthalen-2-ylamine) and 2,4,6-trinitrochlorobenzene. lookchem.com
A notable area of academic relevance is its investigation as a potential antitumor agent. A study exploring a series of 2,4,6-trinitroaniline (B3268610) derivatives identified N-(2,4,6-trinitrophenyl)naphthalen-2-amine as a compound with significant anti-proliferative activity against hepatoma (Hep3B) cancer cells. iaea.orgresearchgate.net The research indicated that its efficacy was comparable to that of the established chemotherapy drug cisplatin (B142131) in this specific cell line. iaea.orgresearchgate.net Furthermore, the study showed that these compounds could inhibit the metastatic activity of the cancer cells and decrease the expression of cyclin D1, a key protein in cell cycle regulation. iaea.orgresearchgate.net
Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.
| Property | Value | Source |
|---|---|---|
| Chemical Name | N-(2,4,6-trinitrophenyl)naphthalen-2-amine | lookchem.com |
| CAS Number | 33963-99-4 | lookchem.com |
| Molecular Formula | C₁₆H₁₀N₄O₆ | lookchem.com |
| Molecular Weight | 354.279 g/mol | lookchem.com |
Table 2: In Vitro Antitumor Activity of Selected 2,4,6-Trinitroaniline Derivatives This interactive table presents the half-maximal inhibitory concentration (IC50) values from a study on Hep3B (hepatoma) cells.
| Compound | IC50 (µM) on Hep3B Cells | Source |
|---|---|---|
| N-phenyl-2,4,6-trinitroaniline | Similar to Cisplatin | iaea.orgresearchgate.net |
| N-(2,4,6-trinitrophenyl)naphthalen-2-amine | Similar to Cisplatin | iaea.orgresearchgate.net |
| N-(3-nitrophenyl)-2,4,6-trinitroaniline | Similar to Cisplatin | iaea.orgresearchgate.net |
| N-(3,5-difluorophenyl)-2,4,6-trinitroaniline | Better than Cisplatin | iaea.orgresearchgate.net |
Overview of Research Objectives within the Academic Landscape
The existing research provides a foundation for several future research trajectories for this compound and related compounds. Key objectives within the academic landscape include:
Elucidation of Biological Mechanisms: While initial studies have shown antitumor potential, a primary objective is to conduct detailed mechanistic studies to understand how these compounds induce apoptosis and inhibit metastasis at the molecular level. iaea.orgresearchgate.net
Materials Science Exploration: The inherent electron donor-acceptor structure of the molecule makes it a prime candidate for investigation in materials science. Research could focus on synthesizing and characterizing its charge-transfer properties for potential applications in organic electronics, sensors, or nonlinear optics. nih.gov
Structural and Analogue Synthesis: A systematic synthesis of analogues by modifying both the naphthyl and trinitrophenyl rings could lead to a deeper understanding of structure-activity relationships. This could optimize biological activity or tune the electronic properties for materials applications. researchgate.netresearchgate.netnih.gov
Development of Green Synthesis Protocols: Future work could aim to develop more sustainable and efficient synthetic methods, potentially using mechanochemistry or novel catalytic systems, to produce these compounds with lower environmental impact. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
N-(2,4,6-trinitrophenyl)naphthalen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O6/c21-18(22)13-8-14(19(23)24)16(15(9-13)20(25)26)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBBULPFDKEBBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 2 Naphthyl 2,4,6 Trinitrophenyl Amine
Precursor Synthesis and Functionalization Strategies
The efficient construction of the target molecule relies on the high-yield synthesis of its constituent aromatic precursors. Advanced methodologies for preparing the 2-naphthylamine (B18577) scaffold and the generation of a suitable 2,4,6-trinitrophenyl electrophile are critical first steps.
Synthesis of 2-Naphthylamine Scaffolds: Advanced Methods and Yield Optimization
2-Naphthylamine (naphthalen-2-amine) is a primary aromatic amine that serves as the nucleophilic component in the synthesis. Several advanced methods have been developed for its preparation, offering improvements in yield and operational simplicity over historical approaches.
One prominent method is the Bucherer reaction , which involves heating 2-naphthol with an aqueous solution of ammonia and a sulfite, such as ammonium (B1175870) sulfite. This reversible reaction transforms the hydroxyl group of the naphthol into an amino group. Under optimized conditions in an autoclave at 150°C, this method can achieve high yields of 85-95%. doi.org Another approach involves the amination of sodium 2-naphthalene sulfonate using sodium amide in liquid ammonia, which has been reported to produce 2-naphthylamine with a yield of 85.7% after recrystallization. marquette.edu
Electrochemical methods also present a modern approach. The dehydrogenative homocoupling of various 2-naphthylamines has been explored, achieving yields of up to 98% for N-phenyl-2-naphthylamine using a platinum electrode in hexafluoroisopropanol (HFIP). researchgate.net While this demonstrates the utility of electrochemical synthesis for naphthylamine derivatives, direct amination of naphthalene (B1677914) remains a key area of research. A one-step catalytic amination of naphthalene using a vanadium catalyst has been proposed as a green chemistry alternative to traditional nitration and reduction routes. rsc.org
| Method | Key Reagents | Reported Yield |
|---|---|---|
| Bucherer Reaction | 2-Naphthol, Ammonium sulfite, Ammonia | 85-95% |
| From 2-Naphthalene Sulfonate | Sodium 2-naphthalene sulfonate, Sodium amide, Liquid ammonia | 85.7% |
| From 2-Acetonaphthone | 2-Acetonaphthone, Hydroxylamine HCl, Polyphosphoric acid, HCl-Ethanol | ~95% (overall) |
Generation of 2,4,6-Trinitrophenyl Moieties: Controlled Nitration Techniques
The 2,4,6-trinitrophenyl group is a strongly electron-deficient aromatic system, making it an excellent electrophile for nucleophilic aromatic substitution. This moiety is typically generated from a precursor that is subsequently functionalized with a good leaving group, such as a halogen. Picryl chloride (2-chloro-1,3,5-trinitrobenzene) is a common and highly effective precursor.
The synthesis of picryl chloride generally starts from picric acid (2,4,6-trinitrophenol). Picric acid itself can be prepared by the nitration of phenol. A modern, high-yield method involves a two-step process: first, phenol is sulfonated with concentrated sulfuric acid to form phenol-2,4-disulfonic acid. nih.gov This intermediate is then treated with a nitrating mixture (concentrated nitric acid and sulfuric acid) to yield 2,4,6-trinitrophenol. nih.govnih.gov The initial sulfonation step helps to activate the ring and control the nitration, leading to better yields and selectivity. nih.gov Greener methods using dinitrogen pentoxide (DNP) in liquefied 1,1,1-tetrafluoroethane have also been developed, affording picric acid in 82% yield. wikipedia.org
Once picric acid is obtained, it can be converted to picryl chloride. A highly efficient method involves reacting picric acid with pyridine to form pyridinium picrate, which is then chlorinated. Current time information in Sussex County, US.acsgcipr.org Using phosphorus oxychloride or phosgene as the chlorinating agent for this conversion can result in yields of 97% to 100%. researchgate.netresearchgate.net Optimization of this process on a larger scale has shown that controlling reaction parameters can consistently produce high yields (80-91%) and high purity (99+%) of picryl chloride. Current time information in Sussex County, US.
| Step | Reactants | Chlorinating Agent | Reported Yield |
|---|---|---|---|
| 1 | Picric Acid, Pyridine | - | 98% (for Pyridine Picrate) |
| 2 | Pyridine Picrate | Phosphorus Oxychloride or Phosgene | 97-100% |
Carbon-Nitrogen Bond Formation via Nucleophilic Aromatic Substitution (SNAr) Reactions
The final step in the synthesis of 2-naphthyl(2,4,6-trinitrophenyl)amine is the formation of a C-N bond between the nitrogen atom of 2-naphthylamine and the C1 position of the 2,4,6-trinitrophenyl ring (e.g., from picryl chloride). This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The three strongly electron-withdrawing nitro groups on the picryl moiety activate the aromatic ring towards nucleophilic attack, making this reaction highly favorable.
The generally accepted mechanism for SNAr reactions involves two steps. First, the nucleophile (2-naphthylamine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com
Elucidation of Reaction Kinetics and Rate-Limiting Steps
The kinetics of SNAr reactions are highly dependent on the specific reactants, solvent, and presence of catalysts. Generally, the first step—the nucleophilic attack and formation of the intermediate complex—is the rate-determining step of the reaction. masterorganicchemistry.com This is because this step involves the disruption of the aromatic system.
Analysis of Zwitterionic Intermediates and Proton Transfer Mechanisms
When a neutral nucleophile like 2-naphthylamine attacks the electrophilic ring, the initially formed Meisenheimer complex is a zwitterion (containing both a positive and a negative charge). This intermediate has an ammonium-type nitrogen (N+H2R) and a negatively charged cyclohexadienyl ring system.
For the reaction to proceed to the final product, a proton must be removed from the nitrogen atom. This proton transfer can occur in a subsequent step. The mechanism can be described by two main pathways:
Uncatalyzed Pathway (k1): The zwitterionic intermediate slowly loses a proton to a solvent molecule or another amine molecule.
Base-Catalyzed Pathway (kB): An external base (or another molecule of the amine nucleophile acting as a base) actively removes the proton from the nitrogen in a rate-limiting step. researchgate.netrsc.org
Kinetic studies on the reaction of picryl ethers with aniline (B41778) in acetonitrile reveal that the main reaction pathway is base-catalyzed, involving the rapid reversible formation of the zwitterionic intermediate, followed by a rate-limiting proton transfer to the base (another aniline molecule). researchgate.netrsc.org The expulsion of the leaving group then occurs rapidly from the resulting anionic intermediate. The low activation parameters often observed in these reactions are consistent with a highly organized transition state where the expulsion of the leaving group may be assisted by intramolecular hydrogen bonding from the ammonio-hydrogen. researchgate.net
Influence of Solvent Polarity and Catalysis on Reaction Efficiency and Selectivity
The choice of solvent has a profound impact on the rate and efficiency of SNAr reactions. The rate of reaction generally increases with solvent polarity. nih.gov Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile are commonly used because they are effective at solvating the charged Meisenheimer intermediate without strongly solvating the amine nucleophile, thus enhancing its nucleophilicity. acsgcipr.org
The ability of the solvent to act as a hydrogen bond acceptor (HBA) or hydrogen bond donor (HBD) also plays a crucial role. nih.gov HBA solvents can stabilize the zwitterionic intermediate, while HBD solvents can solvate the amine nucleophile through hydrogen bonding, potentially reducing its reactivity. nih.gov For instance, studies of aniline reactions in methanol-DMSO mixtures show that the rate constant increases with the solvent's dipolarity/polarizability (π*) and hydrogen bond acceptor ability (β), but decreases with its hydrogen bond donor ability (α). nih.gov
Catalysis can further enhance reaction efficiency. As mentioned, the reaction is often base-catalyzed by the amine nucleophile itself. The addition of non-nucleophilic bases can accelerate the reaction by facilitating the rate-limiting proton transfer step. researchgate.netrsc.org Furthermore, certain salts can catalyze SNAr reactions. For example, the reaction of 1-fluoro-2,4-dinitrobenzene with aniline is strongly catalyzed by tetraethylammonium chloride. This is attributed to the stabilization of the Meisenheimer intermediate by the salt's anion. rsc.org
Investigation of σ-Adduct Formation and Its Role in Reaction Pathways
The synthesis of this compound via the reaction of 2-naphthylamine with a 2,4,6-trinitrophenyl halide, such as picryl chloride, proceeds through a well-established addition-elimination mechanism. A key feature of this pathway is the formation of a transient, negatively charged intermediate known as a Meisenheimer complex, which is a type of σ-adduct libretexts.orgmasterorganicchemistry.com.
The reaction is initiated by the nucleophilic attack of the amino group of 2-naphthylamine on the electron-deficient C1 position of the picryl chloride ring. This carbon is rendered highly electrophilic by the strong electron-withdrawing effects of the three nitro groups (-NO₂) situated at the ortho and para positions libretexts.orgmasterorganicchemistry.com. The attack results in the formation of a tetrahedral intermediate where the aromaticity of the trinitrophenyl ring is temporarily disrupted libretexts.org.
This intermediate, the σ-adduct, is stabilized by the delocalization of the negative charge across the electron-deficient ring and, most significantly, onto the nitro groups. The resonance structures of the Meisenheimer complex demonstrate how the negative charge is accommodated by the oxygen atoms of the nitro groups, which accounts for the stability of this intermediate and the feasibility of the SNAr reaction on such an activated system masterorganicchemistry.com.
The formation of this σ-adduct is the rate-determining step in many SNAr reactions. The subsequent step involves the departure of the leaving group, typically a halide ion (e.g., Cl⁻), which leads to the restoration of the aromatic system and the formation of the final product, this compound. Computational studies on related systems have shown that while Meisenheimer intermediates are often formed, in some cases, particularly with good leaving groups, the mechanism may be more concerted, though a Meisenheimer-like transition state is still involved nih.govnih.gov.
Alternative Synthetic Routes and Convergent Synthesis Approaches
While the direct SNAr reaction between 2-naphthylamine and an activated 2,4,6-trinitrophenyl derivative is the most straightforward approach, alternative and convergent strategies can be considered for the synthesis of this compound.
Alternative Leaving Groups: The choice of the leaving group on the trinitrophenyl ring can influence reaction rates. While chloride is common, other halogens or activating groups can be used. For instance, 2,4,6-trinitrofluorobenzene is often more reactive than picryl chloride due to the high electronegativity of fluorine, which enhances the electrophilicity of the reaction center libretexts.org.
Convergent Synthesis: A convergent approach could involve the synthesis of the two aromatic systems separately, followed by their coupling in a late-stage step. This is conceptually similar to the primary SNAr route but allows for the independent modification of each fragment before the key C-N bond formation. For example, derivatives of 2-naphthylamine could be prepared and then reacted with picryl chloride.
Ullmann Condensation: A variation could involve an Ullmann-type condensation. Although typically used for forming C-C bonds, modified Ullmann conditions can be employed for C-N bond formation, often using a copper catalyst. This could involve the reaction of 2-bromonaphthalene with 2,4,6-trinitroaniline (B3268610) or vice-versa, though this is generally less common for this specific substitution pattern than the direct SNAr approach. A related study synthesized derivatives of 2-(2,4,6-trinitrophenyl)naphthalene using a combination of nitration and Ullmann reactions, indicating the utility of such methods in coupling complex aromatic systems doi.org.
Optimization of Reaction Conditions for High Purity and Scalability
The optimization of reaction conditions is crucial for achieving high purity and ensuring the scalability of the synthesis of this compound. Key parameters to consider include the solvent, temperature, base, and stoichiometry of the reactants.
Solvent Effects: The choice of solvent can significantly impact the reaction rate and outcome. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are often preferred for SNAr reactions. These solvents can effectively solvate the charged Meisenheimer complex, thereby stabilizing it and accelerating the reaction.
Role of Base: The reaction is often facilitated by the presence of a non-nucleophilic base. The base, such as triethylamine or sodium carbonate, serves to deprotonate the nitrogen of the 2-naphthylamine, increasing its nucleophilicity. It also neutralizes the acid (e.g., HCl) generated during the reaction, driving the equilibrium towards the product.
Temperature Control: The reaction temperature must be carefully controlled. While elevated temperatures can increase the reaction rate, they can also lead to the formation of undesired byproducts. For highly activated substrates like picryl chloride, the reaction may proceed readily at or slightly above room temperature libretexts.org.
Stoichiometry: The molar ratio of the reactants should be optimized to ensure complete conversion of the limiting reagent and to minimize side reactions. Using a slight excess of the amine nucleophile can sometimes be beneficial.
Scalability and Modern Techniques: For large-scale synthesis, factors such as heat transfer, mixing, and purification become critical. Modern approaches like flow chemistry could offer significant advantages for the synthesis of related energetic materials, providing enhanced safety, better temperature control, and improved reproducibility who.int. The development of automated flow chemistry systems for nitration processes highlights a potential avenue for the safe and efficient production of precursors to compounds like this compound who.int.
Below is an illustrative table of potential reaction conditions for optimization studies.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |
| Solvent | Acetonitrile | DMF | THF | To evaluate the effect of solvent polarity on reaction rate and yield. |
| Base | Triethylamine | K₂CO₃ | None | To assess the impact of a homogeneous vs. heterogeneous base and the uncatalyzed reaction. |
| Temperature | 25 °C (RT) | 50 °C | 80 °C | To determine the optimal temperature for balancing reaction rate and byproduct formation. |
| Reactant Ratio (Amine:Halide) | 1:1 | 1.2:1 | 1:1.2 | To optimize for complete conversion and minimize unreacted starting materials. |
This systematic approach to optimization would be essential for developing a robust and scalable process for the synthesis of high-purity this compound.
Advanced Spectroscopic and Structural Characterization of 2 Naphthyl 2,4,6 Trinitrophenyl Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural analysis of 2-naphthyl(2,4,6-trinitrophenyl)amine in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, offering deep insights into the molecule's connectivity and spatial arrangement.
The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the three main components of the molecule: the 2,4,6-trinitrophenyl (TNP) ring, the naphthyl system, and the amine proton. The two protons on the TNP ring, H-3' and H-5', would appear as a characteristic singlet (or two closely spaced singlets) significantly downfield due to the powerful electron-withdrawing effect of the three nitro groups. The seven protons of the naphthyl ring would present a complex series of multiplets in the aromatic region, with chemical shifts influenced by the picrylamino substituent. chemicalbook.comchemicalbook.com The single amine proton (N-H) is anticipated to resonate as a broad singlet at a very low field, a position indicative of its involvement in strong intramolecular hydrogen bonding with an adjacent nitro group.
The ¹³C NMR spectrum would complement the proton data, showing distinct signals for all 16 carbon atoms. The carbons of the TNP ring, particularly those bearing the nitro groups (C-2', C-4', C-6'), are expected to be highly deshielded. The carbon attached to the amine group (C-1') would also appear at a low field. The ten carbons of the naphthyl moiety would have chemical shifts predictable from substituent effect calculations based on 2-naphthylamine (B18577). chemicalbook.com
To confirm these assignments, 2D NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling networks within the naphthyl ring, allowing for the sequential assignment of adjacent protons. A weak correlation might also be observed between the N-H proton and the nearest proton on the naphthyl ring. mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the protonated carbons in both the naphthyl and TNP rings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| N-H | > 9.0 (broad s) | - |
| H-1 | Multiplet | ~118-122 |
| C-1 | - | ~135-138 |
| C-2 | - | ~140-145 |
| H-3 | Multiplet | ~128-130 |
| C-3 | - | ~128-130 |
| H-4 | Multiplet | ~124-126 |
| C-4 | - | ~124-126 |
| C-4a | - | ~129-131 |
| H-5 | Multiplet | ~127-129 |
| C-5 | - | ~127-129 |
| H-6 | Multiplet | ~126-128 |
| C-6 | - | ~126-128 |
| H-7 | Multiplet | ~128-130 |
| C-7 | - | ~128-130 |
| H-8 | Multiplet | ~129-131 |
| C-8 | - | ~129-131 |
| C-8a | - | ~133-135 |
| C-1' | - | ~145-148 |
| C-2', C-6' | - | ~140-143 |
| H-3', H-5' | ~8.8-9.2 (s) | ~124-126 |
| C-3', C-5' | - | ~124-126 |
| C-4' | - | ~142-145 |
Note: Predicted values are based on data for analogous structures and known substituent effects. Actual values may vary.
The covalent linkage between the naphthyl and trinitrophenyl rings is not freely rotating. Significant steric hindrance between the ortho-nitro groups of the TNP ring and the H-1/H-3 protons of the naphthyl ring creates a substantial energy barrier to rotation around the C(naphthyl)-N bond. This restricted rotation can lead to the existence of stable conformers, or rotamers, at room temperature or below. nih.gov
Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating such processes. unibas.it By recording ¹H NMR spectra at various temperatures, one could observe changes in the line shapes of the signals for the naphthyl protons. If the rotation is slow on the NMR timescale at low temperatures, separate signals for the non-equivalent protons in a specific, locked conformation might be observed. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a time-averaged spectrum, indicating that the rotational barrier is being overcome. nih.gov Line shape analysis of these temperature-dependent spectra would allow for the calculation of the Gibbs free energy of activation (ΔG‡) for the rotational process, providing a quantitative measure of the conformational stability. unibas.it
The chemical shifts observed in the NMR spectra are exquisitely sensitive to the local electronic environment of each nucleus. In this compound, the three nitro groups exert a profound electron-withdrawing effect through both resonance and induction. This effect drastically reduces the electron density on the TNP ring, causing its protons (H-3', H-5') and carbons to be strongly deshielded and to resonate at very high chemical shift values (low field). mdpi.com
This electron deficiency is transmitted through the amine bridge to the naphthyl ring. The picrylamino group as a whole acts as an electron-withdrawing substituent, deshielding the protons and carbons of the naphthyl moiety relative to unsubstituted naphthalene (B1677914) or 2-naphthylamine. chemicalbook.com The magnitude of this deshielding effect would be most pronounced at the ortho (H-1, H-3) and para (H-6) positions, providing a detailed map of the electronic perturbation caused by the TNP-NH- substituent.
Vibrational Spectroscopy (Fourier Transform Infrared and Raman)
Vibrational spectroscopy, including both Fourier Transform Infrared (FTIR) and Raman techniques, provides a complementary "molecular fingerprint" by probing the vibrational modes of the molecule's functional groups. nih.gov
The vibrational spectrum of this compound is dominated by characteristic bands that confirm the presence of its key structural components.
N-O Vibrations: The most prominent features in the IR spectrum are the intense absorption bands corresponding to the nitro groups. The asymmetric stretching vibration (ν_as(NO₂)) typically appears in the 1520-1560 cm⁻¹ region, while the symmetric stretching vibration (ν_s(NO₂)) is found around 1340-1360 cm⁻¹. nih.govnih.gov The presence of these strong bands is definitive proof of the trinitrophenyl moiety.
N-H Vibration: The N-H stretching vibration is highly sensitive to its environment. In this molecule, it is expected to be significantly influenced by intramolecular hydrogen bonding.
C-H Vibrations: Aromatic C-H stretching vibrations are typically observed as a group of weaker bands above 3000 cm⁻¹.
C=C Vibrations: Aromatic ring stretching vibrations (ν(C=C)) appear as a series of medium to sharp bands in the 1400-1600 cm⁻¹ region, characteristic of the naphthyl and phenyl skeletons.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Weak to Medium |
| N-H Stretch (H-bonded) | 3200 - 3350 | Medium, Broad |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
| NO₂ Asymmetric Stretch | 1520 - 1560 | Very Strong |
| NO₂ Symmetric Stretch | 1340 - 1360 | Very Strong |
Note: Frequencies are based on data from analogous nitroaromatic and amine compounds. nih.govnih.govresearchgate.net
A defining structural feature of this compound is the strong intramolecular hydrogen bond formed between the amine proton (N-H) and an oxygen atom of one of the ortho-nitro groups (C-2' or C-6'). This interaction creates a stable, quasi-six-membered ring that significantly influences the molecule's conformation and spectroscopic properties.
Vibrational spectroscopy is particularly effective at characterizing this hydrogen bond. researchgate.netgrafiati.com In the absence of hydrogen bonding, a secondary amine N-H stretch would typically appear around 3400-3500 cm⁻¹. However, the formation of the strong intramolecular H-bond in this compound is expected to shift the N-H stretching band to a much lower frequency (e.g., 3200-3350 cm⁻¹) and cause it to become significantly broader and more intense. mdpi.com The magnitude of this shift is a direct measure of the hydrogen bond strength. This interaction rigidifies the structure, favoring a more planar arrangement between the amine linker and the TNP ring, which is consistent with the conformational constraints discussed in the NMR section. mdpi.com
Electronic Absorption and Emission Spectroscopy
The electronic spectroscopy of this compound would be expected to be dominated by its donor-acceptor architecture. The electron-rich 2-naphthylamine moiety serves as the electron donor, while the electron-deficient 2,4,6-trinitrophenyl group acts as a strong electron acceptor. This arrangement is anticipated to give rise to significant intramolecular charge transfer (ICT) characteristics.
Detailed Analysis of Photophysical Properties: Quantum Yields and Excited-State Lifetimes
A detailed photophysical analysis would involve the determination of fluorescence quantum yields (Φf) and excited-state lifetimes (τ). For push-pull systems like this compound, these properties are often highly sensitive to the molecular environment.
In a typical study, the quantum yield would be measured relative to a well-characterized standard. It is common for such donor-acceptor molecules to exhibit fluorescence that is strongly dependent on solvent polarity. Often, the quantum yield decreases significantly in more polar solvents due to the stabilization of a non-radiative, charge-separated excited state.
The excited-state lifetime provides insight into the kinetics of the excited-state decay processes. For related nitroaromatic chromophores, excited-state lifetimes can be in the picosecond to nanosecond range. For instance, studies on 1,3,5-triamino-2,4,6-trinitrobenzene have revealed excited states with lifetimes of 0.72 ps and 4.4 ps. doi.org These short lifetimes are often attributed to efficient intersystem crossing to triplet states or rapid internal conversion to the ground state, pathways that are common for molecules containing nitro groups. doi.org
Table 1: Hypothetical Photophysical Data for this compound
| Solvent | Quantum Yield (Φf) | Excited-State Lifetime (τ, ns) |
|---|---|---|
| Toluene | Data Not Available | Data Not Available |
| Dichloromethane | Data Not Available | Data Not Available |
| Acetonitrile | Data Not Available | Data Not Available |
| Methanol | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data was found.
Investigation of Solvent Effects on Absorption and Emission Maxima
The effect of solvent polarity on the absorption (λ_abs) and emission (λ_em) maxima, a phenomenon known as solvatochromism, is a key indicator of charge transfer characteristics. For molecules with a significant increase in dipole moment upon excitation, a bathochromic (red) shift in the emission spectrum is typically observed as solvent polarity increases. This is due to the stabilization of the more polar excited state by the solvent molecules.
The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. The study of solvatochromism would involve recording spectra in a range of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., methanol). The resulting data can be analyzed using models like the Lippert-Mataga plot to estimate the change in dipole moment between the ground and excited states.
Table 2: Hypothetical Solvatochromic Data for this compound
| Solvent | Dielectric Constant (ε) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) |
|---|---|---|---|
| Hexane | 1.88 | Data Not Available | Data Not Available |
| Toluene | 2.38 | Data Not Available | Data Not Available |
| Dichloromethane | 8.93 | Data Not Available | Data Not Available |
| Acetonitrile | 37.5 | Data Not Available | Data Not Available |
This table is for illustrative purposes only. No experimental data was found.
Characterization of Intramolecular Charge Transfer (ICT) Transitions
The presence of a strong electron donor (2-naphthylamine) linked to a strong electron acceptor (2,4,6-trinitrophenyl) strongly suggests that the lowest energy absorption band corresponds to an intramolecular charge transfer (ICT) transition. nist.gov This transition involves the promotion of an electron from a molecular orbital primarily located on the donor to one primarily on the acceptor.
The ICT nature of the excited state is often confirmed by the strong solvatochromism of the fluorescence spectrum. nist.gov In some donor-acceptor systems, a phenomenon known as "twisted intramolecular charge transfer" (TICT) can occur, where the donor and acceptor moieties twist relative to each other in the excited state, leading to a highly polar, non-emissive or weakly emissive state, particularly in polar solvents. frontiersin.org Theoretical calculations would be instrumental in confirming the localization of the HOMO and LUMO on the donor and acceptor parts of the molecule, respectively, which is a hallmark of ICT systems.
Single Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this analysis would provide precise information on its conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice.
Determination of Solid-State Molecular Conformation and Bond Geometries
A key feature of interest would be the dihedral angle between the naphthyl and trinitrophenyl ring systems. This angle is a result of the balance between electronic effects (favoring planarity for better π-conjugation) and steric hindrance (favoring a twisted conformation).
The bond lengths within the molecule would also be revealing. For example, in the trinitrophenyl ring, the C-N bonds to the nitro groups and the N-O bonds would be of particular interest. In the linker region, the C-N-C bond angle and the length of the C-N bonds connecting the two aromatic systems would define the geometry of the linkage.
Table 3: Hypothetical Selected Bond Lengths and Angles for this compound
| Parameter | Value |
|---|---|
| Naphthyl C - N(amine) Bond Length (Å) | Data Not Available |
| Trinitrophenyl C - N(amine) Bond Length (Å) | Data Not Available |
| C(Naphthyl)-N-C(Trinitrophenyl) Bond Angle (°) | Data Not Available |
| Dihedral Angle (Naphthyl-Trinitrophenyl) (°) | Data Not Available |
This table is for illustrative purposes only. No experimental data was found.
Analysis of Supramolecular Assembly and Crystal Packing Interactions
In the solid state, molecules of this compound would arrange themselves to maximize favorable intermolecular interactions. Given the nature of the molecule, several types of interactions would be expected.
Characterization of Non-Covalent Interactions, including Hydrogen Bonding and π-π Stacking
The structure of this compound, featuring a naphthyl group, an amine linkage, and a trinitrophenyl ring, provides a rich landscape for various non-covalent interactions. These forces, while weaker than covalent bonds, are crucial in dictating the molecule's supramolecular chemistry, crystal packing, and physical properties.
Hydrogen Bonding:
The primary site for hydrogen bonding in this compound is the amine group (-NH-). The hydrogen atom on the amine can act as a hydrogen bond donor. The numerous nitro groups (-NO₂) on the trinitrophenyl ring, with their electronegative oxygen atoms, serve as potent hydrogen bond acceptors. This leads to the formation of intramolecular hydrogen bonds, which significantly influence the molecule's conformation. The interaction between the N-H of the amine and an adjacent nitro group is a classic example of a resonance-assisted hydrogen bond, which enhances its strength and stability.
In the solid state, intermolecular hydrogen bonds are also expected to play a significant role. These interactions would involve the amine group of one molecule and the nitro groups of a neighboring molecule, leading to the formation of extended networks and influencing the crystal lattice structure. The presence of a hydrogen bond donor count of one and a hydrogen bond acceptor count of seven in the related 2,4,6-trinitrophenol-naphthalene complex underscores the potential for extensive hydrogen bonding. nih.gov
π-π Stacking:
The geometry of these stacking interactions can vary, from perfectly face-to-face to parallel-displaced or T-shaped arrangements, all of which contribute to the cohesive energy of the molecular solid.
| Interaction Type | Donor Group | Acceptor Group | Significance |
| Intramolecular Hydrogen Bond | Amine (-NH) | Nitro (-NO₂) | Stabilizes molecular conformation |
| Intermolecular Hydrogen Bond | Amine (-NH) | Nitro (-NO₂) | Influences crystal packing and network formation |
| π-π Stacking | Naphthalene Ring (electron-rich) | 2,4,6-Trinitrophenyl Ring (electron-deficient) | Contributes to crystal stability through donor-acceptor interactions |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable tool for the unambiguous identification of organic compounds. It provides the exact mass of the molecular ion, allowing for the determination of the elemental composition, and offers insights into the molecule's structure through the analysis of its fragmentation patterns.
Exact Mass Determination:
The molecular formula for this compound is C₁₆H₁₀N₄O₆. The calculated exact mass for the neutral molecule is 354.0600 Da. High-resolution mass spectrometry can measure this mass with high precision, typically to within a few parts per million (ppm), which helps to confirm the elemental composition and distinguish it from other isobaric compounds.
Fragmentation Analysis:
The fragmentation of this compound in the mass spectrometer provides a structural fingerprint. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecular ion will undergo a series of fragmentation reactions. Based on the structure, several characteristic fragmentation pathways can be predicted.
A common fragmentation pattern for nitroaromatic compounds involves the loss of nitro groups (-NO₂) or related neutral species. For instance, the loss of a nitro group (46 Da) or a nitro radical (·NO₂) is a frequently observed fragmentation pathway. In a study of dinitrotoluene isomers, major fragmentation ions corresponding to the loss of [M-30]⁻ (loss of NO) and [M-17]⁻ (loss of OH) were observed. thermofisher.com Similar fragmentation behavior can be anticipated for this compound.
The cleavage of the C-N bond between the naphthalene moiety and the amine, or the amine and the trinitrophenyl ring, would also be expected. This would lead to the formation of characteristic fragment ions corresponding to the naphthylamine cation or the trinitrophenylamine radical cation.
A plausible fragmentation table is presented below:
| m/z (Proposed) | Ion Formula | Fragmentation Pathway |
| 354.0600 | [C₁₆H₁₀N₄O₆]⁺ | Molecular Ion |
| 308.0641 | [C₁₆H₁₀N₃O₄]⁺ | Loss of NO₂ |
| 262.0682 | [C₁₆H₁₀N₂O₂]⁺ | Loss of 2 x NO₂ |
| 228.0633 | [C₁₀H₈N]⁺ | Naphthylamine cation |
| 143.0735 | [C₁₀H₉N]⁺ | Naphthylamine radical cation nih.gov |
| 127.0578 | [C₁₀H₇]⁺ | Naphthyl cation |
This detailed analysis of the fragmentation provides corroborating evidence for the proposed structure of this compound.
Theoretical and Computational Chemistry Investigations of 2 Naphthyl 2,4,6 Trinitrophenyl Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in elucidating various properties of 2-naphthyl(2,4,6-trinitrophenyl)amine by approximating the many-electron system's energy as a functional of the electron density. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to model the molecule's behavior accurately. researchgate.netmaterialsciencejournal.orgresearchgate.net
The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and electronic transport properties. nih.gov A smaller gap generally signifies a more reactive molecule, as less energy is required to excite an electron from the ground state.
For this compound, the HOMO is expected to be localized predominantly on the electron-donating 2-naphthylamine (B18577) moiety, while the LUMO would be centered on the electron-withdrawing 2,4,6-trinitrophenyl (picryl) group. This separation of frontier orbitals is characteristic of donor-acceptor molecules and is crucial for their potential applications in nonlinear optics and electronics.
DFT calculations on analogous compounds provide insight into the expected values. For instance, a DFT study on 1-(6-amino-5-nitronaphthalen-2-yl)ethanone, which also contains a substituted naphthalene (B1677914) ring, calculated a HOMO-LUMO energy gap of 3.765 eV using the B3LYP-D3BJ/def2-TZVP level of theory. nih.gov In another related study, the HOMO-LUMO gap for N-(p-diethylaminobenzylidene)p-nitroaniline was calculated to be 2.94 eV. nih.gov The presence of the three strongly withdrawing nitro groups in this compound would likely lead to a relatively small energy gap, indicating significant intramolecular charge transfer (ICT) character.
Table 1: Representative HOMO-LUMO Data from Analogous Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
| 1-(6-amino-5-nitronaphthalen-2-yl)ethanone nih.gov | Value not specified | Value not specified | 3.765 | B3LYP-D3BJ/def2-TZVP |
| N-(p-diethylaminobenzylidene)p-nitroaniline nih.gov | Value not specified | Value not specified | 2.94 | B3LYP/6-311G |
| 4-(diphenylamino)phenyl derivative scispace.com | -5.34 | -3.19 (approx.) | ~2.15 | B3LYP/6-31+g(d,p) |
This interactive table provides examples of HOMO-LUMO energy gaps calculated for structurally related molecules, illustrating the typical range for such compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of positive and negative electrostatic potential, corresponding to sites susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP surface is expected to show a high negative potential around the oxygen atoms of the three nitro groups, making them prime sites for electrophilic attack. Conversely, the region around the amine nitrogen and the naphthalene ring would exhibit a less negative or even positive potential, indicating their susceptibility to nucleophilic attack. This distinct charge separation is a direct consequence of the powerful electron-withdrawing nature of the picryl group and the electron-donating character of the naphthylamine moiety. Theoretical studies on similar energetic molecules, such as 2,4,6-trinitro-1,3,5-triazine, confirm that large negative electrostatic potential regions are typically found near the nitro groups. researchgate.net
Aromaticity studies, often conducted using methods like the Nucleus-Independent Chemical Shift (NICS), would confirm the aromatic character of both the naphthalene and benzene (B151609) rings within the molecule.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It investigates charge transfer, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. doi.org
In this compound, a key interaction revealed by NBO analysis would be the delocalization of the lone pair of electrons from the amine nitrogen (n_N) into the antibonding orbitals (π) of the trinitrophenyl ring. This n → π interaction is a signature of the strong intramolecular charge transfer within the molecule and contributes significantly to its electronic properties and stability. Further analysis would likely show hyperconjugative interactions between the π orbitals of the naphthalene ring and the σ* orbitals of the bridging C-N bond, as well as interactions involving the nitro groups. Studies on other molecules have successfully used NBO analysis to understand how such intermolecular interactions influence molecular stability and crystal packing. doi.org
Molecular Geometry Optimization and Conformational Analysis
Before calculating other properties, the molecule's geometry must be optimized to find its lowest energy conformation. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is reached. For a flexible molecule like this compound, this is particularly important.
The key conformational feature is the dihedral angle between the naphthalene and the trinitrophenyl rings. Steric hindrance between the hydrogen atoms on the naphthalene ring and the ortho-nitro groups on the picryl ring will likely force the two ring systems into a non-planar arrangement. Computational studies on similar biaryl systems, such as 2,4,6-trinitrophenyl benzoate, have shown significant rotation between the aromatic rings. mdpi.com Conformational analysis would involve rotating the key bonds and calculating the energy at each step to identify the global minimum energy structure, which is essential for obtaining accurate predictions of other properties.
Simulation of Spectroscopic Parameters (e.g., Predicted NMR Shifts, Vibrational Frequencies, UV-Vis Spectra)
Computational methods can simulate various spectroscopic data, providing a powerful tool for interpreting experimental results or predicting spectra for uncharacterized compounds.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. materialsciencejournal.org For this compound, the spectrum is expected to be dominated by an intense, broad absorption band in the visible region. This band corresponds to the HOMO-LUMO transition, which has strong intramolecular charge transfer (ICT) character. Calculations on related donor-acceptor systems have shown that TD-DFT can predict absorption maxima (λ_max) with good accuracy. materialsciencejournal.orgscispace.com For example, simulated spectra for nitrostyrylphenyl-substituted triphenylamines show strong absorption between 362 nm and 470 nm. scispace.com
Vibrational Frequencies (IR/Raman): DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule. These theoretical frequencies, when scaled by an appropriate factor, typically show good agreement with experimental FT-IR and Raman spectra. Key predicted vibrations for this molecule would include the symmetric and asymmetric stretching modes of the NO₂ groups, typically found in the 1500-1600 cm⁻¹ and 1300-1370 cm⁻¹ regions, respectively. scispace.com C-N stretching and aromatic C-H and C=C stretching vibrations would also be prominent features.
NMR Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is possible using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculations would predict distinct signals for the protons and carbons on the naphthalene and trinitrophenyl rings. The protons on the trinitrophenyl ring would be significantly downfield due to the strong deshielding effect of the nitro groups. The chemical shifts of the naphthalene protons would also be influenced by the anisotropic effect of the picryl group.
Table 2: Representative Simulated Spectroscopic Data from Analogous Compounds
| Compound/Group | Spectroscopic Parameter | Predicted Value | Experimental Value |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | UV-Vis λ_max (gas phase) | 357.70 nm | - |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | N-H Stretch (IR) | 3432 cm⁻¹ | 3407 cm⁻¹ |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate materialsciencejournal.org | C≡N Stretch (IR) | 2213 cm⁻¹ | 2202 cm⁻¹ |
| 2,4,6-trinitrotoluene (TNT) scispace.com | NO₂ Asymmetric Stretch (IR) | ~1578 cm⁻¹ | 1578 cm⁻¹ |
This interactive table shows examples of simulated spectroscopic data for related molecules, demonstrating the predictive power of computational methods.
Reaction Mechanism Predictions and Transition State Characterization
DFT calculations are invaluable for exploring potential reaction pathways, identifying transition states, and calculating activation energies. For a molecule like this compound, potential reactions could include nucleophilic aromatic substitution on the picryl ring or electrophilic substitution on the naphthalene ring.
Computational studies can model the entire reaction coordinate, from reactants to products, passing through the high-energy transition state. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined. This information is crucial for understanding the kinetics and feasibility of a chemical transformation. For instance, studies on the decomposition of trinitrophenyl-substituted nitramines have used DFT to calculate activation energies, revealing that compounds with lower activation energies are generally more sensitive and unstable. A similar approach could be used to investigate the thermal stability and decomposition pathways of this compound.
Computational Studies of SNAr Pathway Energetics
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the attack of a nucleophile, in this case, 2-naphthylamine, on an electron-deficient aromatic ring, such as 2,4,6-trinitrochlorobenzene (picryl chloride), leading to the displacement of a leaving group. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in elucidating the energetics of this pathway.
2-naphthylamine + 2,4,6-trinitrochlorobenzene → [Meisenheimer Complex]‡ → this compound + HCl
A study on N-aryl maleimide (B117702) derivatives, including a nitrophenyl derivative, highlighted that the torsion angle between the aromatic rings significantly affects the electronic and energetic properties. nih.gov This finding is highly relevant to this compound, where the steric hindrance between the naphthyl and trinitrophenyl rings would influence the conformation and, consequently, the reaction energetics.
Table 1: Representative Calculated Energetic Parameters for SNAr Reactions (Hypothetical Data)
| Parameter | Value (kcal/mol) | Description |
| ΔEa (forward) | +15 to +25 | Activation energy for the formation of the Meisenheimer complex. |
| ΔE (complex) | -5 to -15 | Relative energy of the Meisenheimer complex. |
| ΔEa (reverse) | +20 to +35 | Activation energy for the decomposition of the complex back to reactants. |
| ΔHrxn | -10 to -20 | Overall enthalpy of the reaction. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Condensed-Phase Phenomena
Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a condensed phase, such as in a solvent or in an amorphous solid state. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.
For a molecule like this compound, MD simulations can provide insights into:
Conformational Dynamics: The molecule possesses multiple rotatable bonds, particularly the C-N bonds linking the aromatic systems. MD simulations can explore the conformational landscape, identifying the most stable conformers and the energy barriers between them. This is crucial as the relative orientation of the naphthyl and trinitrophenyl rings will dictate intermolecular interactions and bulk properties.
Intermolecular Interactions: In a condensed phase, molecules of this compound will interact with each other through van der Waals forces, and potentially π-π stacking between the aromatic rings. MD simulations can quantify these interactions and predict how they lead to the formation of aggregates or specific packing arrangements in the solid state.
While specific MD simulation studies for this compound were not found, studies on related systems demonstrate the utility of this technique. For example, MD simulations of the Ara h 6 protein involved creating a simulation box with periodic boundary conditions, solvating the protein with water molecules, and running the simulation for a set time to analyze its structural stability. mdpi.com Similar protocols could be applied to the title compound.
Table 2: Typical Parameters and Outputs of an MD Simulation for a Diarylamine
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | CHARMM, AMBER, OPLS | Defines the potential energy function for the system. |
| Simulation Box | Cubic or Rectangular | Contains the molecule(s) and solvent, with periodic boundary conditions. |
| Solvent | Explicit (e.g., TIP3P water) or Implicit | Represents the condensed-phase environment. |
| Simulation Time | Nanoseconds (ns) to Microseconds (μs) | Duration of the simulation to capture relevant dynamics. |
| Output Analysis | Description | |
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atomic positions from a reference structure, indicating conformational stability. | |
| RMSF (Root Mean Square Fluctuation) | Indicates the fluctuation of individual atoms, highlighting flexible regions of the molecule. | |
| Radial Distribution Functions | Describes the probability of finding a particle at a certain distance from a reference particle, revealing solvation structure. |
Quantitative Structure-Property Relationships (QSPR) Modeling for Predictive Research
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby guiding experimental efforts.
For this compound, QSPR models could be developed to predict a range of properties, including but not limited to:
Thermal Stability: Important for energetic materials and for understanding decomposition pathways.
Solubility: Crucial for purification and formulation.
Spectroscopic Properties: Predicting absorption and emission wavelengths.
The development of a QSPR model involves several key steps:
Data Set Collection: A diverse set of compounds with known experimental property values is required. For a model relevant to this compound, this would include a variety of diarylamines and nitroaromatic compounds.
Descriptor Calculation: Molecular descriptors, which are numerical representations of a molecule's structure, are calculated. These can be constitutional, topological, geometrical, or quantum-chemical in nature.
Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to establish a mathematical relationship between the descriptors and the property of interest.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
Research in the field has demonstrated the successful application of QSPR for predicting the impact sensitivity of nitro compounds, where descriptors are calculated from DFT-optimized structures. researchgate.net These models often employ a combination of constitutional, topological, geometric, and quantum chemical descriptors to achieve high predictive accuracy.
Table 3: Examples of Molecular Descriptors Used in QSPR Models for Nitroaromatic Amines
| Descriptor Class | Example Descriptor | Description |
| Constitutional | Number of nitro groups | Simple count of a specific functional group. |
| Topological | Wiener Index | Relates to molecular branching and size. |
| Geometrical | Molecular Volume | The three-dimensional space occupied by the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. |
| Dipole Moment | A measure of the overall polarity of the molecule. |
By leveraging QSPR, researchers can estimate the properties of this compound and its derivatives without the need for extensive and time-consuming experimental measurements, accelerating the research and development cycle.
Chemical Reactivity and Transformation Studies of 2 Naphthyl 2,4,6 Trinitrophenyl Amine
Further Exploration of Nucleophilic Substitution Reactivity at Aromatic Centers
Nucleophilic aromatic substitution (SNAr) is a key reaction class for compounds like 2-naphthyl(2,4,6-trinitrophenyl)amine, which contain a highly electron-deficient aromatic ring. The three nitro groups on the phenyl ring strongly activate it towards attack by nucleophiles.
The 2,4,6-trinitrophenyl group is an excellent platform for SNAr reactions. In the context of this compound, the 2-naphthylamine (B18577) group would act as a leaving group if a stronger nucleophile were introduced. The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of the leaving group. pressbooks.pub The stability of the leaving group anion is a crucial factor in determining the reaction rate.
The reactivity of various nucleophiles towards an activated aromatic ring, such as the trinitrophenyl moiety, generally follows their nucleophilicity. Common nucleophiles in these reactions include alkoxides, phenoxides, amines, and thiols. For instance, the reaction of 2,4,6-trinitrochlorobenzene with various amines has been studied, showing that the reaction rates are influenced by the basicity and steric hindrance of the attacking amine. primescholars.com
In a hypothetical reaction where a nucleophile (Nu-) attacks the trinitrophenyl ring of this compound, the 2-naphthylamide anion would be the leaving group. The ease of this displacement would depend on the stability of this anion and the nucleophilicity of the incoming group. The pKa of the conjugate acid of the leaving group is a good indicator of its stability; a lower pKa of the corresponding amine (2-naphthylamine) suggests a more stable anion and thus a better leaving group.
The reaction of 1-chloro-2,4,6-trinitrobenzene with aniline (B41778) and N-ethylaniline has been investigated, demonstrating that these reactions can proceed without base catalysis. primescholars.com The formation of the zwitterionic intermediate is often the rate-determining step. researchgate.net In the case of phenyl 2,4,6-trinitrophenyl ether reacting with aniline, the reaction is base-catalyzed, and the departure of the leaving group can be the rate-limiting step. primescholars.comresearchgate.net
Table 1: Hypothetical Reactivity of this compound with Various Nucleophiles
| Nucleophile | Expected Product | Relative Rate (Hypothetical) |
|---|---|---|
| Methoxide (CH₃O⁻) | 2,4,6-trinitroanisole | Fast |
| Phenoxide (C₆H₅O⁻) | Phenyl 2,4,6-trinitrophenyl ether | Moderate |
| Ammonia (NH₃) | 2,4,6-trinitroaniline (B3268610) | Moderate |
This table is illustrative and based on general principles of SNAr reactions.
The Hammett equation is a valuable tool for quantifying the effect of substituents on the rates and equilibria of reactions involving benzene (B151609) derivatives. libretexts.orgcambridge.org It correlates the logarithm of the reaction rate constant (log k) or equilibrium constant (log K) with a substituent constant (σ) and a reaction constant (ρ). A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which is characteristic of nucleophilic aromatic substitution where negative charge is built up in the transition state. nih.govyoutube.comnih.gov
For SNAr reactions, Hammett plots generally show a significant positive ρ value, confirming that the rate-determining step involves the buildup of negative charge on the aromatic ring. nih.gov The magnitude of ρ provides insight into the extent of charge development in the transition state. Studies on the reactions of substituted 1,3,5-triazines with various nucleophiles have demonstrated the utility of Hammett correlations in elucidating concerted versus stepwise mechanisms. nih.gov
In the context of this compound, if we were to study the reaction of various substituted 2-naphthylamines with 1-chloro-2,4,6-trinitrobenzene, we could construct a Hammett plot. The substituents on the naphthyl ring would influence the nucleophilicity of the amine. Electron-donating groups on the naphthyl ring would increase the rate of reaction (negative ρ value), while electron-withdrawing groups would decrease it. Conversely, if we were to study the reaction of 2-naphthylamine with various substituted 1-chloro-2,4,6-trinitrobenzenes, the substituents on the trinitrophenyl ring would have a significant impact on the electrophilicity of the reaction center, leading to a large positive ρ value.
Electrophilic Substitution Reactions on the Naphthyl and Trinitrophenyl Rings
The two aromatic rings in this compound exhibit vastly different reactivities towards electrophilic substitution. The trinitrophenyl ring is highly deactivated due to the strong electron-withdrawing nature of the three nitro groups and the secondary amine. Therefore, electrophilic substitution on this ring is extremely unlikely under normal conditions.
Conversely, the naphthyl ring, while somewhat deactivated by the electron-withdrawing trinitrophenylamine substituent, is still susceptible to electrophilic attack, particularly at the positions ortho and para to the activating amino group (relative to the point of attachment). However, the bulky trinitrophenyl group may sterically hinder attack at the ortho positions. Nitration of 2-(2,4,6-trinitrophenyl)naphthalene has been shown to yield various nitro- and polynitro- derivatives, indicating that the naphthyl ring can undergo further electrophilic substitution. doi.org
Table 2: Predicted Regioselectivity of Electrophilic Substitution on the Naphthyl Ring of this compound
| Electrophile | Major Product(s) (Predicted) |
|---|---|
| HNO₃/H₂SO₄ | Nitration likely at positions on the naphthyl ring not deactivated by the trinitrophenylamine group. |
| Br₂/FeBr₃ | Bromination expected to follow a similar pattern to nitration. |
This table is predictive and based on general principles of electrophilic aromatic substitution.
Redox Chemistry: Controlled Reduction of Nitro Groups and Oxidation of Amine Functionality
The redox chemistry of this compound is rich, with the potential for both reduction of the nitro groups and oxidation of the amine functionality.
The reduction of aromatic nitro compounds is a well-established and important transformation in organic synthesis, often leading to the corresponding anilines. rsc.orgnumberanalytics.com A variety of methods can be employed for this purpose, including catalytic hydrogenation (e.g., using Pd/C and H₂ or transfer hydrogenation agents like hydrazine (B178648) or sodium borohydride), and chemical reduction with metals (e.g., Fe, Sn, or Zn in acidic media). wikipedia.orgorganic-chemistry.orgunimi.it The controlled, stepwise reduction of the three nitro groups in this compound would be challenging but could potentially be achieved by careful choice of reducing agent and reaction conditions. For example, milder reducing agents might selectively reduce one nitro group. The reduction of dinitroarenes to nitroanilines has been achieved with high chemoselectivity. organic-chemistry.org
The oxidation of the secondary amine functionality in diarylamines can lead to a variety of products, including stable nitroxide radicals, depending on the oxidant and the structure of the diarylamine. acs.orgresearchgate.net The oxidation of diarylamines can be influenced by substituents on the aromatic rings. researchgate.net For this compound, oxidation could potentially lead to a diarylnitroxide radical. The electron-withdrawing nature of the trinitrophenyl group would likely make the amine more difficult to oxidize compared to diphenylamine (B1679370) itself.
Photochemical Transformations and Photoreactivity Studies
Nitroaromatic compounds are known to exhibit diverse and interesting photochemistry. rsc.org Upon absorption of UV light, they can undergo a variety of transformations, including photoreduction, photosubstitution, and photodissociation. researchgate.net The photochemistry of nitroaromatics is often dominated by rapid intersystem crossing from the initially excited singlet state to a triplet state. rsc.orgacs.org
For many nitroaromatic compounds, a key photochemical pathway is the rearrangement to a nitrite (B80452) intermediate, followed by dissociation to form nitric oxide (NO) and an aryloxy radical. researchgate.net The photolysis of N-2,4,6-trinitrophenyl substituted amino acids has been shown to lead to the formation of 2-nitroso-4,6-dinitro-aniline, carbon dioxide, and an aldehyde. researchgate.net
The photochemistry of this compound would likely involve processes centered on the trinitrophenyl moiety, given its strong absorption in the UV region and the known photoreactivity of nitroaromatic compounds. Irradiation could lead to the cleavage of the C-N bond or transformations involving the nitro groups. The naphthyl group could also participate in photochemical reactions, potentially leading to cyclization products or other rearrangements. Studies on α-(2-naphthyl)-nitrones have shown that irradiation leads to the formation of oxaziridines and other rearrangement products. researchgate.net
Acid-Base Equilibria and Protonation States in Solution
The amine nitrogen in this compound is a weak base. The presence of two aryl groups, especially the strongly electron-withdrawing 2,4,6-trinitrophenyl group, significantly reduces the basicity of the amine compared to a simple alkylamine or even aniline. Diphenylamine itself is a very weak base, with a pKa of its conjugate acid being around 0.79. wikipedia.org The pKa of the conjugate acid of this compound is expected to be even lower due to the powerful inductive and resonance electron-withdrawing effects of the three nitro groups.
The pKa of a series of substituted diphenylamines has been estimated, and it is clear that electron-withdrawing substituents decrease the basicity. canada.ca In strongly acidic solutions, the amine nitrogen can be protonated to form the corresponding ammonium (B1175870) salt. The extent of protonation at a given pH can be calculated using the Henderson-Hasselbalch equation. Due to its extremely low basicity, this compound will exist predominantly in its neutral form in all but the most strongly acidic aqueous solutions.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1-chloro-2,4,6-trinitrobenzene |
| 2,4,6-trinitroanisole |
| Phenyl 2,4,6-trinitrophenyl ether |
| 2,4,6-trinitroaniline |
| Phenyl 2,4,6-trinitrophenyl sulfide |
| 2-naphthylamine |
| Aniline |
| N-ethylaniline |
| Diphenylamine |
| 2-(2,4,6-trinitrophenyl)naphthalene |
| 2-nitroso-4,6-dinitro-aniline |
| α-(2-naphthyl)-nitrones |
| Oxaziridines |
| Methoxide |
| Phenoxide |
| Ammonia |
| Thiophenoxide |
| Nitric oxide |
| Aryloxy radical |
| Meisenheimer complex |
| Carbon dioxide |
Advanced Functional Applications of 2 Naphthyl 2,4,6 Trinitrophenyl Amine and Its Derivatives
Chemosensing Platforms for Nitroaromatic Analytes
The detection of nitroaromatic compounds (NACs) is critical for environmental monitoring and homeland security, as many are toxic pollutants and primary components of explosives. The inherent electronic properties of 2-naphthyl(2,4,6-trinitrophenyl)amine make it a promising candidate for the development of chemosensors for these analytes.
Fluorescent "turn-off" sensors are designed to exhibit a decrease, or quenching, of their fluorescence signal upon interaction with a target analyte. The fundamental design principle involves linking a fluorescent signaling unit (a fluorophore) to a receptor unit that selectively interacts with the analyte.
In the case of this compound, the molecule itself is a pre-designed intramolecular donor-acceptor system.
Fluorophore (Donor): The 2-naphthylamine (B18577) component can serve as the fluorophore. Naphthalene (B1677914) derivatives are well-known for their strong fluorescence in the UV-visible region.
Receptor/Quencher (Acceptor): The 2,4,6-trinitrophenyl group is a potent electron acceptor and can act as both the recognition site for other electron-deficient NACs and an intrinsic quencher.
The design relies on the principle of intramolecular charge transfer (ICT), where upon photoexcitation, an electron moves from the electron-rich naphthylamine donor to the electron-poor trinitrophenyl acceptor. nih.gov This ICT process often leads to a non-radiative decay pathway, effectively quenching the fluorescence. When used as a sensor for other NACs, the interaction with the analyte can further enhance this quenching effect, providing a "turn-off" signal. researchgate.net
The quenching of fluorescence in donor-acceptor sensor molecules is primarily governed by two mechanisms: Photoinduced Electron Transfer (PET) and Resonance Energy Transfer (RET).
Photoinduced Electron Transfer (PET): This process involves the transfer of an electron from the excited state of the fluorophore (the donor) to the analyte (the acceptor). For a sensor like this compound detecting an analyte like 2,4,6-trinitrophenol (TNP), the photo-excited naphthylamine moiety can transfer an electron to the lower energy LUMO (Lowest Unoccupied Molecular Orbital) of the TNP analyte. This process is highly efficient because NACs are strongly electron-deficient. The electron transfer results in the formation of a radical ion pair, which then de-excites non-radiatively, leading to significant fluorescence quenching. nih.govnih.gov
Resonance Energy Transfer (RET): Also known as Förster Resonance Energy Transfer (FRET), this mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. rsc.org A key requirement for RET is the overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. nih.gov Many nitroaromatic compounds, including TNP, absorb light in the visible region, which can overlap with the emission spectrum of fluorophores like naphthylamine derivatives. This spectral overlap allows for efficient energy transfer from the excited sensor molecule to the analyte, causing the sensor's fluorescence to be quenched. nih.govnih.gov
Achieving high selectivity (the ability to detect a specific analyte in the presence of similar compounds) and sensitivity (the ability to detect very low concentrations) is paramount for effective chemosensors.
Selective Interactions: The amine (-NH-) group in this compound can play a crucial role in selectivity. This group can form specific hydrogen bonds or electrostatic interactions with certain analytes. For example, the detection of 2,4,6-trinitrophenol (TNP), which is highly acidic, can be enhanced through acid-base interactions with the amine functionality. nih.govnih.gov Studies on other amine-functionalized sensors have demonstrated remarkable selectivity for TNP over other nitroaromatics like TNT (2,4,6-trinitrotoluene) or DNT (2,4-dinitrotoluene) precisely because of these specific interactions. nih.gov
Sensitivity Enhancement: The sensitivity of a fluorescent sensor is often quantified by the Stern-Volmer quenching constant (Ksv). A higher Ksv value indicates greater sensitivity. High sensitivity in NAC detection is often attributed to an "amplified quenching" effect, where a single analyte molecule can quench the fluorescence of multiple fluorophore units, particularly in aggregated or solid-state sensor configurations. For a molecule like this compound, incorporating it into a polymer or nanoparticle could lead to such amplified quenching and thus a lower limit of detection (LOD).
The table below summarizes the performance of some representative amine-functionalized fluorescent sensors in detecting TNP, illustrating the high sensitivity and selectivity that can be achieved.
| Sensor Material | Analyte | Quenching Constant (Ksv) [M⁻¹] | Limit of Detection (LOD) | Source |
| TMU-17-NH₂ (MOF) | TNP | 3.26 x 10⁴ | 9.4 ppb | |
| UiO-68@NH₂ (MOF) | TNP | 5.8 x 10⁴ | 0.4 ppm | nih.gov |
To improve the stability, reusability, and sensitivity of molecular sensors, they are often integrated into larger supramolecular structures. Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov
A derivative of this compound could be chemically modified, for example, by adding carboxylic acid groups, to act as an organic linker in the synthesis of a MOF. The resulting benefits would include:
Pre-concentration of Analytes: The porous nature of MOFs can trap and pre-concentrate analyte molecules from a sample, bringing them into close proximity with the sensing units and enhancing detection sensitivity.
Enhanced Stability: Incorporating the sensor molecule into a robust MOF structure can improve its chemical and thermal stability, making it suitable for use in harsh environmental conditions. nih.gov
Tunable Recognition: The MOF structure can be designed to create specific pore environments that selectively bind target analytes, further improving sensor selectivity. The presence of functional groups like amines on the MOF pore surfaces has been shown to be highly effective for the selective capture and detection of TNP in water. nih.govnih.gov
Materials Science for Optoelectronic Devices
The development of organic electronics relies on materials with tailored photophysical and charge-transport properties. Donor-acceptor molecules are of significant interest in this field. While there is no specific research on the use of this compound in optoelectronics, its D-A structure suggests potential applicability.
Organic Light-Emitting Diodes (OLEDs): OLEDs are devices that emit light when an electric current is passed through a thin film of organic material. The choice of the emissive material is crucial for determining the color and efficiency of the device. Donor-acceptor molecules are widely used as emitters. The intramolecular charge transfer (ICT) character of the excited state can be tuned to achieve emission across the visible spectrum. While the strong quenching nature of the trinitrophenyl group might make efficient light emission challenging for this compound itself, its derivatives could be engineered to control the balance between radiative and non-radiative decay, potentially leading to novel emitters. For instance, modifying the acceptor strength or the linkage between the donor and acceptor can significantly alter the emission properties.
Organic Field-Effect Transistors (OFETs): OFETs are fundamental components of organic circuits. Their performance depends on the charge-carrier mobility of the organic semiconductor used. Materials with ordered molecular packing and significant intermolecular electronic coupling exhibit higher mobilities. The planar nature of the naphthalene group and the potential for π-π stacking interactions in the solid state could facilitate charge transport. Donor-acceptor compounds can exhibit ambipolar behavior (transporting both holes and electrons), which is desirable for complementary logic circuits. However, without experimental data on the solid-state packing and charge-transport properties of this compound, its potential for OFET applications remains speculative.
Exploration of Nonlinear Optical (NLO) Properties: Structure-Property Relationships and Charge Transfer Effects
The design of organic molecules with significant nonlinear optical (NLO) properties is driven by their potential in applications such as optical switching, signal processing, and telecommunications. ipme.ru The fundamental requirement for a molecule to exhibit second-order NLO activity is a non-centrosymmetric structure possessing a large first hyperpolarizability (β). This is often achieved in D-A systems where intramolecular charge transfer (ICT) from the donor to the acceptor, through a π-conjugated bridge, leads to a substantial change in dipole moment upon excitation.
In the case of this compound, the 2-naphthylamine group serves as an effective electron donor, while the trinitrophenyl group is a potent electron acceptor. The linkage via the amine bridge allows for significant ICT. Theoretical studies on analogous D-A derivatives of naphthalene have shown that these molecular systems can possess large first static hyperpolarizabilities. ipme.ru The magnitude of the NLO response is highly dependent on several structural factors:
Strength of Donor and Acceptor Groups: The NLO response can be enhanced by increasing the electron-donating capability of the donor and the electron-accepting strength of the acceptor. The trinitrophenyl group is one of the strongest organic acceptors due to the cumulative electron-withdrawing effect of the three nitro groups.
π-Conjugated System: The naphthalene ring acts as a π-conjugated bridge. The extent of π-electron delocalization across the molecule is a critical factor. Optical response properties are generally governed by the increase in both conjugation length and the strength of the D-A groups. ipme.ru
Substitution Position: The position of the donor and acceptor groups on the naphthalene ring is of vital importance for NLO activity. ipme.ru For instance, theoretical calculations on N,N-dimethylaminophenyl derivatives of naphthalene have shown that the hyperpolarizability can increase by as much as 100% when the substituent moves from position 1 to position 2 of the naphthalene ring, which can be attributed to steric effects. ipme.ru
Research in Energetic Materials: Improving Thermal Stability and Reducing Mechanical Sensitivity
The trinitrophenyl moiety is a well-known explosophore, a functional group that confers explosive properties to a molecule. Its inclusion in this compound makes this compound and its derivatives relevant to the field of energetic materials. Research in this area often focuses on achieving a delicate balance between high performance (e.g., detonation velocity and pressure) and low sensitivity to accidental initiation by stimuli such as impact, friction, or heat. The goal is to develop heat-resistant explosives with enhanced safety profiles.
The thermal stability of energetic materials is a critical parameter, especially for applications involving high temperatures. Exceptional thermal stability is often associated with specific molecular and crystal structures. For many nitroaromatic explosives, there is a correlation between high melting points, high decomposition temperatures, and increased thermal stability. researchgate.net
In the context of this compound, several structural features contribute to its potential as a heat-resistant material:
Aromatic Backbone: The presence of two aromatic rings (naphthalene and benzene) provides a rigid and stable molecular framework.
Amino Linkage: The amino group can participate in intramolecular and intermolecular hydrogen bonding, particularly with the ortho-nitro groups of the picryl moiety. This network of hydrogen bonds can significantly increase the energy required to disrupt the crystal lattice, leading to higher melting points and decomposition temperatures.
Large Molecular Size: Larger molecules with extended π-systems, like the subject compound, often exhibit stronger intermolecular interactions (e.g., π-π stacking), which contributes to a more stable crystal lattice and higher density. This is a desirable feature for energetic materials as higher density often correlates with better detonation performance. nih.gov
By analogy with other heat-resistant explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), where extensive intermolecular hydrogen bonding creates a graphite-like layered structure leading to remarkable thermal stability and insensitivity, derivatives of this compound could be designed to enhance these properties. researchgate.net
The mechanical sensitivity of an energetic material is a measure of its susceptibility to initiation by impact or friction. Reducing sensitivity is a primary goal in the development of safer explosives. For trinitrophenyl derivatives, several molecular design strategies have been explored to achieve this:
Introduction of Hydrogen Bonding: As mentioned, incorporating functional groups capable of forming strong hydrogen bonds, such as amino groups, is a key strategy. These interactions help to dissipate energy from mechanical stimuli, preventing the formation of "hot spots" that can lead to detonation. The -NH- bridge in this compound is a crucial feature in this regard.
Modification of Crystal Structure: The way molecules pack in a crystal lattice significantly influences sensitivity. Creating layered or "graphite-like" structures can allow layers to slip past one another, absorbing mechanical energy and reducing impact sensitivity. rsc.org
Modulating Decomposition Pathways: The initial steps in the thermal decomposition of nitroaromatics are critical. For many trinitrophenyl compounds, the initial decomposition pathway can involve the homolysis of a C-NO2 bond or intramolecular cyclization reactions. nih.gov For TNT, at lower temperatures, reactions involving the methyl group are favored, while at higher temperatures, C-NO2 bond breaking dominates. nih.gov In molecules like TATB, the initial decomposition involves the formation of water via a condensation reaction between an amino group and a nitro group to form a furazan (B8792606) ring. beilstein-journals.org For this compound, the initial decomposition is likely to involve the hydrogen on the amine bridge interacting with an adjacent nitro group, a pathway that is generally associated with higher thermal stability compared to simple C-NO2 bond scission.
Computational studies on related trinitrophenyl-substituted nitramines show that the introduction of different substituents can significantly alter thermal stability and activation energy for decomposition. nih.gov This suggests that further modification of the naphthyl or phenyl rings in this compound could be a viable strategy to fine-tune its sensitivity and decomposition behavior.
In the absence of experimental data, theoretical calculations are an invaluable tool for predicting the performance of new energetic materials. The Kamlet-Jacobs (K-J) equations are a widely used empirical method for estimating the detonation velocity (D) and detonation pressure (P) of C, H, N, O explosives. icm.edu.plresearchgate.net These equations require only the elemental composition, the heat of formation (ΔHf), and the density (ρ) of the compound.
Detonation Velocity (D): D = 1.01 (N M¹/² Q¹/²)¹/² (1 + 1.30 ρ)
Detonation Pressure (P): P = 15.58 N M¹/² Q¹/² ρ²
Where:
N = moles of gaseous detonation products per gram of explosive
M = average molecular weight of the gaseous products
Q = heat of detonation in kcal/g
ρ = density of the explosive in g/cm³
While the exact values for this compound are not available, we can estimate its potential performance based on its constituent parts. The density can be expected to be high due to the presence of multiple aromatic rings and nitro groups. The heat of formation can be calculated using computational methods like Density Functional Theory (DFT). scielo.br Theoretical studies on a wide range of nitro-1-(2,4,6-trinitrophenyl)-1H-azoles show detonation velocities in the range of 7819–9364 m/s and pressures from 27.1–41.5 GPa, which compare favorably with established explosives like TNT and RDX. organic-chemistry.org Given the structural similarities, it is reasonable to predict that this compound would also exhibit high energetic performance.
A comparison of predicted energetic properties for related compounds is shown in the table below.
| Compound | Formula | Density (g/cm³) | ΔHf (kJ/mol) | Detonation Velocity (km/s) | Detonation Pressure (GPa) |
| TNT | C₇H₅N₃O₆ | 1.65 | -67 | 6.9 | 19 |
| Picramide | C₆H₄N₄O₆ | 1.76 | -72.8 nist.gov | 7.3 | 23 |
| HNS | C₁₄H₆N₆O₁₂ | 1.74 | -88 | 7.6 | 25 |
| This compound | C₁₆H₁₀N₄O₆ | ~1.6-1.8 (est.) | N/A | ~7.0-8.0 (est.) | ~20-28 (est.) |
Note: Values for this compound are estimated based on structural analogy and the K-J method principles. Actual values require experimental determination or detailed computational modeling.
Catalytic Applications: Ligand Design and Organocatalysis
The application of this compound in catalysis is less explored. However, its structure suggests potential roles in both ligand design for metal-based catalysis and in organocatalysis.
In the context of ligand design , the amine nitrogen and the potential for coordination through the nitro groups could allow it to act as a ligand for metal centers. The electron-poor nature of the trinitrophenyl ring would significantly influence the electronic properties of the resulting metal complex. Such ligands are of interest in reactions where electron-deficient metal centers are required. For example, Co(II) metal-organic frameworks (MOFs) using the related 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand have been used as precursors for electrocatalysts. rsc.org
In the field of organocatalysis , the molecule itself could potentially act as a catalyst. Asymmetric organocatalysis often employs chiral amines or Brønsted acids. youtube.com While this compound is achiral, its derivatives could be made chiral. More relevantly, electron-poor aromatic amines have been used in certain catalytic reactions. For instance, the Petasis boronic Mannich reaction, which is used to synthesize N-aryl-α-amino acids, can be performed with electron-poor aromatic amines like aminopyridines. organic-chemistry.org The highly electron-deficient nature of the amine in this compound, due to the strong withdrawing effect of the picryl group, makes it an interesting candidate for reactions that are promoted by electron-poor amines. However, a significant challenge would be its low basicity and nucleophilicity. Conversely, related compounds like 2-naphthylamines have been successfully used as nucleophiles in phosphoric acid-catalyzed direct arylations. icm.edu.pl
Formation and Characterization of Charge-Transfer Complexes with Electron Acceptors/Donors
The strong donor-acceptor character of this compound makes it an ideal component for forming charge-transfer (CT) complexes. A CT complex is an association of two or more molecules, in which a fraction of electronic charge is transferred between the molecular entities. The formation of these complexes is often accompanied by the appearance of a new, distinct color and a characteristic absorption band in the UV-Vis spectrum, known as the CT band.
In this molecule, the 2-naphthylamine moiety acts as the electron donor. It can form CT complexes with additional, external electron acceptors. Conversely, the electron-deficient 2,4,6-trinitrophenyl ring can readily form CT complexes with a wide range of electron donors.
Spectroscopic studies on the complex formed between β-naphthylamine (the donor part of the target molecule) and picric acid (a molecule very similar to the acceptor part) confirm the formation of a proton-transfer and charge-transfer complex. pjsir.org The interaction involves a proton transfer from the phenolic -OH of picric acid to the amino group of the naphthylamine, forming a salt-type structure, [-NH₃]⁺[Picrate]⁻. This is in addition to the intermolecular charge transfer between the aromatic rings. pjsir.org The formation of such a complex is characterized by significant shifts in the infrared (IR) spectra, specifically the appearance of bands for the -NH₃⁺ group and shifts in the NO₂ stretching frequencies. pjsir.org
The stoichiometry of these complexes is often 1:1, and the stability of the complex in a given solvent can be quantified by its formation constant (K_CT). Studies on the CT complex between 1-naphthylamine (B1663977) and picric acid have shown that the formation constant is higher in less polar solvents, indicating a more stable complex. researchgate.net
The table below summarizes key parameters for related charge-transfer complexes.
| Donor | Acceptor | Solvent | λ_max (CT band, nm) | Formation Constant (K_CT, L/mol) | Ref. |
| 1-Naphthylamine | Picric Acid | Chloroform | 410 | 11.72 | researchgate.net |
| 1-Naphthylamine | Picric Acid | Methanol | 410 | 7.94 | researchgate.net |
| Ketotifen | DDQ | Acetonitrile | 485 | 1.1 x 10³ | mdpi.com |
| Ketotifen | TCNQ | Acetonitrile | 843 | 2.56 x 10³ | mdpi.com |
Note: DDQ = 2,3-Dichloro-5,6-dicyano-p-benzoquinone; TCNQ = 7,7,8,8-Tetracyanoquinodimethane. These are very strong acceptors.
The intense color and electronic properties of these CT complexes make them suitable for applications in sensors and electronic devices. The formation of a CT complex with this compound could be used for the colorimetric detection of either electron-rich or electron-poor analytes.
Conclusion and Future Research Directions
Synthesis of Key Research Findings and Contributions
The synthesis of 2-naphthyl(2,4,6-trinitrophenyl)amine is most commonly achieved through the nucleophilic aromatic substitution reaction between 2-naphthylamine (B18577) and a suitable 2,4,6-trinitrophenylating agent. One of the most frequently employed reagents for this purpose is 2,4,6-trinitrochlorobenzene (picryl chloride). The reaction typically proceeds by the attack of the amino group of 2-naphthylamine on the electron-deficient aromatic ring of picryl chloride, leading to the displacement of the chloride leaving group. The reaction is often carried out in a suitable solvent, and the product can be isolated and purified using standard laboratory techniques. chemicalbook.com
Another potential synthetic route involves the reaction of 2-naphthylamine with picric acid (2,4,6-trinitrophenol). This reaction leads to the formation of a charge-transfer complex, which can be a salt-type compound formed through proton transfer from the phenolic hydroxyl group of picric acid to the amino group of 2-naphthylamine. rsc.org
While specific experimental details for the synthesis of this compound are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution provide a reliable framework for its preparation. The synthesis of various nitro and polynitro derivatives of 2-(2,4,6-trinitrophenyl)naphthalene has been reported, further supporting the feasibility of these synthetic approaches. rsc.orgdoi.org
Identification of Remaining Challenges and Unexplored Research Avenues
Furthermore, a definitive structural elucidation through single-crystal X-ray diffraction has not been reported for this specific compound. While the structures of related N-aryl substituted-2-pyrazolines with trinitrophenyl groups have been studied, a dedicated crystallographic analysis of this compound would provide invaluable insights into its molecular geometry, bond lengths, bond angles, and intermolecular interactions. acs.org
The spectroscopic characterization of the compound is also incomplete. Although general principles of NMR, IR, and UV-Vis spectroscopy for amines and nitroaromatic compounds are well-established, detailed and assigned spectra for this compound are lacking. lookchem.comresearchgate.netscholarsresearchlibrary.comnih.govnist.govresearchgate.net Similarly, its thermal behavior has not been thoroughly investigated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The potential applications of this compound remain largely speculative. While its structure suggests possibilities in materials science, such as in the development of charge-transfer materials or nonlinear optical materials, and in analytical chemistry as a sensor or reagent, concrete research to validate these applications is needed. researchgate.netnih.govnih.govresearchgate.net
Perspectives on the Development of Novel Derivatives and Expanded Applications
The core structure of this compound offers a versatile platform for the development of novel derivatives with tailored properties. The introduction of various substituents on both the naphthalene (B1677914) and trinitrophenyl rings could significantly influence the electronic and steric characteristics of the molecule, leading to enhanced or entirely new functionalities.
For instance, the attachment of electron-donating or electron-withdrawing groups to the naphthalene moiety could modulate the charge-transfer interactions within the molecule, impacting its optical and electronic properties. This could be a promising avenue for the design of new materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the synthesis of derivatives with specific functional groups could lead to expanded applications in analytical chemistry. For example, incorporating a fluorescent tag could enable its use as a selective chemosensor for the detection of specific analytes. The development of polymeric materials incorporating the this compound unit could also lead to new functional polymers with interesting thermal and mechanical properties.
Integration of Experimental and Computational Approaches for Comprehensive Understanding and Rational Design
A synergistic approach that combines experimental investigations with computational modeling will be crucial for a comprehensive understanding of this compound and for the rational design of its derivatives.
Computational studies, such as those based on Density Functional Theory (DFT), can provide valuable insights into the molecular structure, electronic properties, and spectroscopic characteristics of the compound. mdpi.comresearchgate.netconicet.gov.ar These theoretical predictions can guide experimental work by identifying promising synthetic targets and by aiding in the interpretation of experimental data. For example, DFT calculations can predict the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental spectra to confirm the structure of the synthesized compound. rsc.orgnih.gov
Conversely, experimental data are essential for validating and refining computational models. For example, obtaining an X-ray crystal structure would provide a benchmark for assessing the accuracy of computationally optimized geometries. Similarly, experimental spectroscopic and thermal analysis data would allow for the calibration of theoretical models, leading to more accurate predictions for new derivatives.
By integrating experimental and computational approaches, researchers can accelerate the discovery and development of new materials and applications based on the this compound scaffold. This integrated strategy will enable a more efficient exploration of the vast chemical space of its derivatives and a deeper understanding of the structure-property relationships that govern their behavior.
Q & A
Q. What are the recommended synthetic routes for 2-naphthyl(2,4,6-trinitrophenyl)amine, and how can purity be optimized?
The synthesis typically involves nitroamination reactions, where 2-naphthylamine reacts with 2,4,6-trinitrophenyl derivatives (e.g., picryl chloride) under controlled conditions. Key steps include:
- Nitro group introduction : Use nitrating agents like concentrated HNO₃/H₂SO₄ for trinitrophenylation .
- Amine coupling : React 2-naphthylamine with activated trinitrophenyl electrophiles in anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitor by TLC and HPLC .
Q. How can the compound’s structural integrity be validated post-synthesis?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and amine linkages. For example, the trinitrophenyl group shows distinct NO₂ proton shifts at δ 8.5–9.0 ppm .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 439.2112 for C₁₂H₅N₇O₁₂) .
- Elemental analysis : Match calculated vs. observed C, H, N, and O percentages .
Q. What solvents and conditions are optimal for handling this compound in laboratory settings?
Q. What safety protocols are critical for laboratory handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification .
- Hazard mitigation : The compound is a strong oxidizer (risk of explosive decomposition under friction/heat) and may release toxic NOₓ fumes. Implement blast shields and remote handling tools for large-scale reactions .
Advanced Research Questions
Q. How do computational models predict the explosive properties of this compound?
Quantitative Structure-Property Relationship (QSPR) models evaluate:
- Detonation velocity (D) : Predicted at ~5.02 km/s, based on nitro group density and molecular packing .
- Oxygen balance : Calculated as -12.1%, indicating moderate explosibility requiring secondary oxidizers for optimal performance .
- Thermal stability : MD simulations suggest decomposition onset at 190°C, aligning with experimental DSC data .
Q. What role does this compound play in studying T-independent B cell immune responses?
As a trinitrophenyl (TNP) conjugate , it binds to lipopolysaccharides (LPS) to model bacterial antigen interactions:
- Experimental design : Conjugate LPS with TNP using 2,4,6-trinitrobenzenesulfonic acid (TNBS) and inject into murine models. Monitor B cell proliferation via flow cytometry .
- Key findings : TNP-LPS conjugates bypass T cell help, directly activating B cells via TLR4, making them useful for vaccine adjuvant research .
Q. How do environmental factors influence its stability in aqueous systems?
- Hydrolysis : Nitro groups degrade in alkaline conditions (pH >9), forming nitrophenols and ammonium byproducts. Monitor via UV-Vis (λmax = 400 nm for nitroaromatic decay) .
- Photolysis : UV exposure (254 nm) accelerates decomposition; half-life <24 hrs under sunlight. Use light-resistant containers for field studies .
Q. What analytical techniques resolve contradictions in reported CAS registry numbers?
Discrepancies exist between CAS 68131-73-7 and CAS 134-32-7 for bis(2,4,6-trinitrophenyl)amine. To confirm identity:
- Cross-reference spectral libraries : Compare NMR/MS data with authenticated standards .
- Regulatory databases : Consult EU CLP entries (EC 612-018-00-1) and IUPAC nomenclature guides to resolve synonym conflicts .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₅N₇O₁₂ | |
| Molecular Weight | 439.21 g/mol | |
| Melting Point | 190–192°C (decomposes) | |
| Solubility in Water | 25 g/L (20°C) | |
| Explosive Class | 1.1D (UN 0482) |
Q. Table 2. Comparative Explosibility Metrics
| Parameter | 2-Naphthyl(2,4,6-TNPA) | TNT | RDX |
|---|---|---|---|
| Detonation Velocity (km/s) | 5.02 | 6.90 | 8.70 |
| Oxygen Balance (%) | -12.1 | -74.0 | -21.6 |
| Activation Energy (kJ/mol) | 133.5 | 150.2 | 167.8 |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
